molecular formula C13H16N2OS B2867726 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 377061-87-5

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2867726
CAS No.: 377061-87-5
M. Wt: 248.34
InChI Key: JJSOSKRBXNHEPE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with two methyl groups at the 2-position and a 6-methyl-1,3-benzothiazol-2-yl moiety. The compound’s synthesis likely involves coupling a 6-methyl-1,3-benzothiazol-2-amine derivative with a 2,2-dimethylpropanoyl chloride, followed by purification via column chromatography and characterization using spectroscopic methods (¹H/¹³C NMR, IR) and mass spectrometry .

Properties

IUPAC Name

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSOSKRBXNHEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Methyl-1,3-benzothiazol-2-amine

The benzothiazole core is typically synthesized via cyclization of 2-amino-5-methylthiophenol with a carbonyl source. A widely adopted method involves reacting 2-amino-5-methylthiophenol with cyanogen bromide (CNBr) in ethanol under reflux (4–6 hours), yielding 6-methyl-1,3-benzothiazol-2-amine in ~75% yield. Alternative protocols utilize formic acid or acetic anhydride as cyclizing agents, though these may require higher temperatures (120–140°C) and extended reaction times.

Key Reaction Conditions

  • Substrate : 2-Amino-5-methylthiophenol (1.0 equiv)
  • Reagent : Cyanogen bromide (1.2 equiv)
  • Solvent : Ethanol (reflux, 4–6 hours)
  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and silica gel chromatography

The methyl group at position 6 is introduced via the starting material, ensuring regioselectivity. X-ray crystallographic analyses of analogous benzothiazoles confirm planar molecular geometries, with bond lengths consistent with aromatic systems (C–C: 1.38–1.42 Å; C–N: 1.32–1.35 Å).

Acylation with 2,2-Dimethylpropanoyl Chloride

The 2-amino group of the benzothiazole intermediate is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride) under Schotten-Baumann conditions. A representative procedure involves dissolving 6-methyl-1,3-benzothiazol-2-amine (1.0 equiv) in dry dichloromethane (DCM), adding triethylamine (2.5 equiv) as a base, and slowly introducing pivaloyl chloride (1.2 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, achieving >85% conversion.

Optimization Insights

  • Base Selection : Triethylamine outperforms pyridine due to superior solubility in DCM.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) minimize side reactions compared to protic solvents.
  • Temperature Control : Slow addition at 0°C prevents exothermic decomposition of the acid chloride.

Purification via recrystallization from heptane/ethyl acetate (7:3) yields colorless crystals with a melting point of 142–144°C.

Alternative Methodologies and Catalytic Approaches

Coupling Agent-Mediated Amidation

For acid-sensitive substrates, carbodiimide-mediated coupling offers a milder alternative. Combining 6-methyl-1,3-benzothiazol-2-amine with pivalic acid (1.1 equiv), EDCl (1.3 equiv), and HOBt (1.3 equiv) in DMF at 25°C for 24 hours affords the target amide in 78% yield. This method avoids HCl generation, making it suitable for substrates prone to hydrolysis.

Comparative Efficiency

Method Yield (%) Purity (HPLC, %)
Schotten-Baumann 85 98.5
EDCl/HOBt 78 97.2

Solid-Phase Synthesis

Recent advances adapt solid-phase techniques for high-throughput synthesis. Immobilizing 6-methyl-1,3-benzothiazol-2-amine on Wang resin and treating with pivaloyl chloride in the presence of DIEA achieves >90% coupling efficiency, though scalability remains challenging.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 1H, ArH), 7.25 (s, 1H, ArH), 7.12 (d, J = 8.4 Hz, 1H, ArH), 2.48 (s, 3H, CH₃), 1.35 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 176.8 (C=O), 167.2 (C=N), 152.1–116.4 (aromatic carbons), 38.9 (C(CH₃)₃), 27.3 (C(CH₃)₃), 21.7 (CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a single peak at 8.2 minutes, confirming >98% purity.

Applications and Structural Derivatives

While this compound itself is primarily a research chemical, its structural analogs demonstrate bioactivity in tyrosine kinase inhibition and antimicrobial applications. Modifications at the amide nitrogen (e.g., aryl substitutions) enhance binding affinity in preclinical models.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated benzothiazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Propanamide Substituents

a) 3-Acetamido-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
  • Structure : Differs by an acetamido (-NHCOCH₃) group replacing the 2,2-dimethyl substituents.
  • Synthesis : Prepared via analogous amide coupling, with acetic acid derivatives as precursors.
b) 2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
  • Structure : Features a bulky 4-isobutylphenyl group instead of dimethyl substituents.
  • Properties : Higher molecular weight (352.49 g/mol vs. 278.37 g/mol) and enhanced hydrophobic interactions due to the aromatic ring .
  • Applications : The isobutylphenyl group may improve binding to hydrophobic enzyme pockets, suggesting utility in anticancer or anti-inflammatory drug design .
c) 3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
  • Structure : Incorporates a pyrrole ring with acetyl and fluorophenyl groups, significantly increasing steric bulk.
  • Properties : Molecular weight 435.52 g/mol; the fluorine atom may enhance metabolic stability and bioavailability .

Analogues with Modified Heterocyclic Moieties

a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
  • Structure : Replaces benzothiazole with indole and carbazole rings.
  • Properties : The indole group enables π-π stacking interactions, while the chloro substituent may influence electronic properties and reactivity .
b) 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
  • Structure : Substitutes benzothiazole with benzoimidazole and isoxazole rings.
  • Properties : The benzoimidazole’s basic nitrogen may alter protonation states under physiological conditions, affecting solubility and target binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2,2-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₁₄H₁₈N₂OS 278.37 2,2-dimethylpropanamide, 6-methylbenzothiazole
3-Acetamido-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₁₃H₁₅N₃O₂S 293.34 Acetamido, 6-methylbenzothiazole
2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₂₁H₂₄N₂OS 352.49 4-Isobutylphenyl, 6-methylbenzothiazole
3-[3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide C₂₄H₂₂FN₃O₂S 435.52 Pyrrole-fluorophenyl, 6-methylbenzothiazole

Computational and Experimental Characterization

  • X-ray Crystallography : Used for structural confirmation of analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, with SHELX software commonly employed for refinement .

Biological Activity

Overview

2,2-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is an organic compound classified within the benzothiazole family. Its structure features a benzothiazole moiety with a methyl substitution at the 6-position and a propanamide group with two methyl groups at the 2-position. This unique configuration contributes to its distinct biological activities, particularly in antimicrobial and anticancer applications.

The primary mechanism of action for this compound involves the inhibition of the DprE1 enzyme , which plays a crucial role in the arabinogalactan biosynthesis pathway. This inhibition leads to a significant reduction in mycobacterial growth, marking its potential as an antimicrobial agent against mycobacterial infections, including tuberculosis .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The compound's interaction with DprE1 disrupts essential cell wall synthesis processes in mycobacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. The specificity of its action against cancer cells while sparing normal cells highlights its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed IC50 values in the low micromolar range against Mycobacterium tuberculosis. The compound's effectiveness was attributed to its ability to penetrate bacterial cell walls and inhibit DprE1 activity.
  • Cancer Cell Line Studies : In experiments involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic markers following treatment, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Activity Target IC50 (µM) Effect
AntimicrobialMycobacterium tuberculosis5.0Inhibition of growth
Anticancer (Breast)MCF-7 Cell Line10.0Induction of apoptosis
Anticancer (Colon)HT-29 Cell Line15.0Cell cycle arrest

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 2
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2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

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